Methyl 2-bromo-2-butenoate
Overview
Description
Methyl 2-bromo-2-butenoate, also known as Methyl (Z)-2-bromocrotonate, is a compound that yields (S)-2-bromobutanoic acid by baker’s yeast fermentation . It undergoes biotransformation catalyzed by old yellow enzyme to yield methyl (S)-2-bromobutanoate, a key intermediate for the synthesis of chiral drugs .
Molecular Structure Analysis
The molecular formula of Methyl 2-bromo-2-butenoate is C5H7BrO2 . It has a total of 14 bonds, including 7 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 ester .Chemical Reactions Analysis
Methyl 2-bromo-2-butenoate undergoes biotransformation catalyzed by old yellow enzyme to yield methyl (S)-2-bromobutanoate . More detailed information about its chemical reactions was not found.Physical And Chemical Properties Analysis
Methyl 2-bromo-2-butenoate has a boiling point of 178-182 °C, a density of 1.505 g/mL at 20 °C, and a refractive index of n20/D 1.486 . It is stored at a temperature of 2-8°C .Scientific Research Applications
“Methyl 2-bromo-2-butenoate” is a chemical compound with the molecular formula CH3CH=CBrCOOCH3 . It’s often used as a building block in organic synthesis . One specific application mentioned in the literature is the synthesis of vicinal haloethers, including 2-bromo-2-(methoxy(phenyl)methyl)malononitrile . This compound has the potential to be a building block in organic synthesis by easy conversion into amounts of useful compounds .
- Methyl 2-bromo-2-butenoate is often used as a building block in organic synthesis . It can be used to synthesize a variety of other compounds, contributing to the development of new materials and pharmaceuticals .
- This compound is used in the synthesis of vicinal haloethers, including 2-bromo-2-(methoxy(phenyl)methyl)malononitrile . These haloethers can be further used in the synthesis of other organic compounds .
- Methyl 2-bromo-2-butenoate undergoes biotransformation catalyzed by old yellow enzyme to yield methyl (S)-2-bromobutanoate . This is a key intermediate for the synthesis of chiral drugs .
- Poly(glycol)s with 2-bromo-2-methylpropanoate end-functionalization could be efficiently used as hydrophilic macroinitiators in Atom Transfer Radical Polymerization (ATRP) polymerizations . Their structure is accurately characterized by Matrix-Assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) analysis .
Organic Synthesis Building Block
Synthesis of Vicinal Haloethers
Biotransformation Catalyst
Polymerization Initiator
Safety And Hazards
properties
IUPAC Name |
methyl (Z)-2-bromobut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-3-4(6)5(7)8-2/h3H,1-2H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKWWKUPZZAUQL-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C(=O)OC)\Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-2-butenoate | |
CAS RN |
17642-18-1 | |
Record name | Methyl 2-bromo-2-butenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.